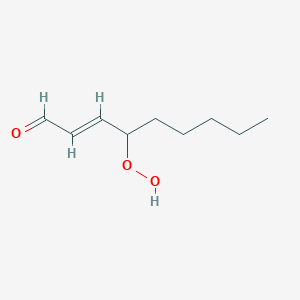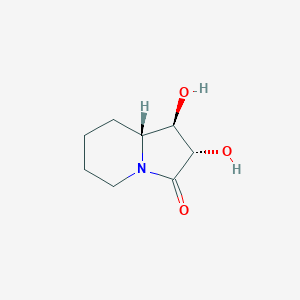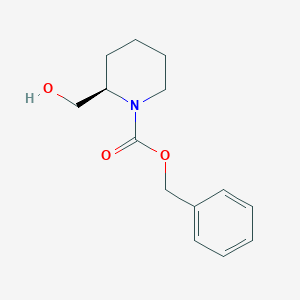
2-Methyl-1-Tosyl-Aziridine
Overview
Description
2-Methyl-1-Tosyl-Aziridine is an organic compound characterized by a three-membered aziridine ring with a methyl group and a tosyl group attached. Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis . The presence of the tosyl group enhances the stability and reactivity of the aziridine ring, making this compound a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-Tosyl-Aziridine can be synthesized through several methods. One common approach involves the reaction of this compound with a suitable base, such as potassium carbonate, in the presence of a solvent like dichloromethane . Another method includes the use of electrophilic nitrogen sources to transform alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse amine derivatives.
Polymerization: The compound can participate in anionic and cationic ring-opening polymerization to form polyamines with various structures.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Polymerization Initiators: Methyl triflate, perchloric acid, boron trifluoride etherate.
Major Products:
Amines: Formed through nucleophilic ring-opening reactions.
Polyamines: Resulting from polymerization processes.
Scientific Research Applications
2-Methyl-1-Tosyl-Aziridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-Tosyl-Aziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The presence of the tosyl group activates the aziridine ring, making it more susceptible to nucleophilic attack. This leads to the formation of aziridinium ions, which can react with various nucleophiles to form diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the tosyl group, which stabilizes the intermediate species formed during the reactions .
Comparison with Similar Compounds
- 2-Decyl-Tosyl-Aziridine
- 2-Phenyl-Tosyl-Aziridine
- 2-Methyl-Mesyl-Aziridine
Comparison: 2-Methyl-1-Tosyl-Aziridine is unique due to its specific substituents, which influence its reactivity and stability. Compared to 2-Decyl-Tosyl-Aziridine and 2-Phenyl-Tosyl-Aziridine, the methyl group in this compound provides a different steric and electronic environment, affecting its reaction pathways and products . Additionally, the tosyl group in this compound offers distinct advantages in terms of activation and stabilization compared to other sulfonyl groups like mesyl .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337823 | |
| Record name | 2-Methyl-1-Tosyl-Aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119461-40-4 | |
| Record name | 2-Methyl-1-Tosyl-Aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)






